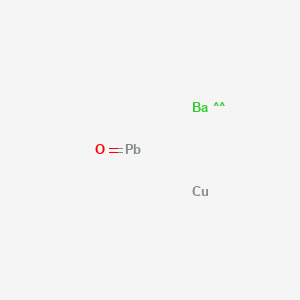
CID 71340547
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier CID 71340547 is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 71340547 involves specific reaction conditions and reagents. The detailed synthetic route includes multiple steps, starting from basic organic compounds and progressing through a series of chemical reactions to yield the final product. The exact conditions, such as temperature, pressure, and catalysts used, are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up from laboratory methods. This involves optimizing the reaction conditions to ensure high yield and purity of the compound. Industrial methods may include continuous flow reactors, large-scale batch reactors, and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
CID 71340547 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and pH playing significant roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
CID 71340547 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which CID 71340547 exerts its effects involves specific molecular targets and pathways. The compound interacts with enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. These interactions can modulate biological processes, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 71340547 include other organic molecules with comparable structures and functional groups. Examples include:
CID 71297889: A carbohydrate derivative with similar chemical properties.
CID 7413: Cyclohexanecarboxylic acid, which shares some reactivity patterns with this compound.
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure, which imparts unique reactivity and interaction profiles. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
127575-85-3 |
|---|---|
Molecular Formula |
BaCuOPb |
Molecular Weight |
424 g/mol |
InChI |
InChI=1S/Ba.Cu.O.Pb |
InChI Key |
AIXQYSPGJOTZJL-UHFFFAOYSA-N |
Canonical SMILES |
O=[Pb].[Cu].[Ba] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















